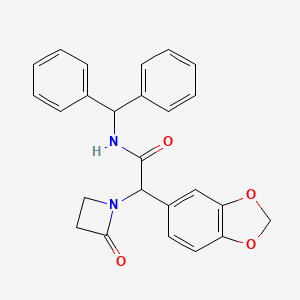
N'-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group attached to a benzene ring, which is further substituted with dipentyl groups and dicarboxamide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of automated synthesis and purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iron(III) bromide as a catalyst for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted aromatic compounds .
科学研究应用
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt physiological processes, which may be beneficial in the treatment of certain diseases . The molecular targets and pathways involved include enzymes such as acetylcholinesterase and carbonic anhydrase.
相似化合物的比较
Similar Compounds
N-(3-bromophenyl)propanamide: This compound shares the bromophenyl group but differs in the length of the alkyl chain and the presence of a single amide group.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a dicarboxamide group.
Uniqueness
N’-(3-bromophenyl)-N,N-dipentylbenzene-1,2-dicarboxamide is unique due to its specific substitution pattern and the presence of dipentyl groups.
属性
分子式 |
C24H31BrN2O2 |
|---|---|
分子量 |
459.4 g/mol |
IUPAC 名称 |
1-N-(3-bromophenyl)-2-N,2-N-dipentylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C24H31BrN2O2/c1-3-5-9-16-27(17-10-6-4-2)24(29)22-15-8-7-14-21(22)23(28)26-20-13-11-12-19(25)18-20/h7-8,11-15,18H,3-6,9-10,16-17H2,1-2H3,(H,26,28) |
InChI 键 |
UCCIQUHNDVTRQN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(CCCCC)C(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12498114.png)
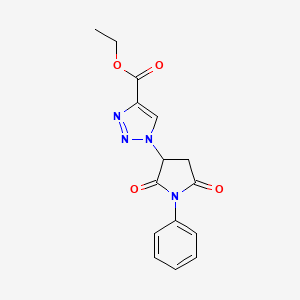
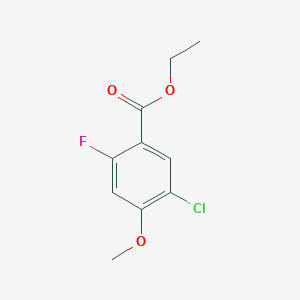
![N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B12498138.png)
![(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B12498139.png)
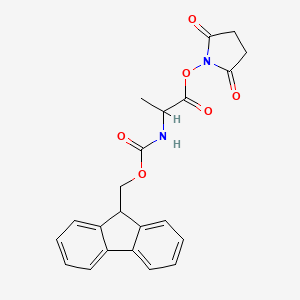
![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12498161.png)

![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498173.png)
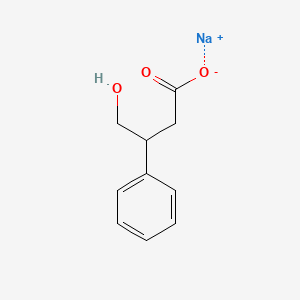
![[2,11-bis[5-(2-ethylhexyl)thiophen-2-yl]-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12498205.png)
